[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid is a chemical compound with the molecular formula and a molecular weight of 230.40 g/mol. This compound is classified as a boronic acid, characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring. It is notable for its trifluoromethyl and chloro substituents, which enhance its reactivity and potential applications in organic synthesis and medicinal chemistry.
The compound is cataloged under the CAS number 2399426-48-1. It belongs to the broader class of boronic acids, which are known for their utility in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the thiophene ring adds unique electronic properties that can influence reactivity and interaction with biological targets.
Synthesis of [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. A typical synthetic route involves:
The synthesis can yield the target compound in good purity, often characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and purity. For instance, NMR data may reveal distinct chemical shifts corresponding to the aromatic protons and functional groups present.
The molecular structure of [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid features:
Key structural data includes:
[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid can participate in several chemical reactions:
The reactivity of this compound is influenced by its electron-withdrawing groups (the trifluoromethyl and chloro groups), which enhance its electrophilicity.
The mechanism of action for compounds like [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid typically involves:
Data from studies indicate that such compounds can exhibit significant biological activities depending on their structural features and substituents.
While specific data on physical properties like density or melting point are not readily available for [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid, it is typically expected to be a solid at room temperature due to its crystalline nature.
Key chemical properties include:
[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid has various scientific uses:
[3] [4] [6]Iridium-catalyzed C–H borylation represents a direct method for accessing 3-borylated thiophenes bearing electron-withdrawing groups. This approach leverages the inherent regioselectivity of C–H activation, which is governed by steric and electronic factors. For 2-chloro-5-(trifluoromethyl)thiophene, the C3 position is favored due to steric shielding from the adjacent chloro substituent and the electron-deficient environment created by the meta-trifluoromethyl group. Catalysts such as [Ir(μ²-OMe)(COD)]₂ with dtbpy (4,4′-di-tert-butylbipyridine) enable borylation at 80–100°C using pinacolborane (HBPin) as the boron source [4] [8]. This method circumvents pre-halogenation steps but requires careful optimization to suppress competitive protodeborylation or bis-borylation. Key advantages include functional group tolerance and scalability, though yields are moderate (60–75%) due to the destabilizing effect of the trifluoromethyl group on the thiophene core [4].
Table 1: Iridium-Catalyzed Borylation of 2-Chloro-5-(trifluoromethyl)thiophene
Catalyst System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (C3:C4) |
---|---|---|---|---|
[Ir(OMe)(COD)]₂/dtbpy | Cyclohexane | 80 | 68 | >20:1 |
(Ind)Ir(COD)/dtbpy | THF | 100 | 72 | >20:1 |
Ir(cod)Cl₂/4,4′-dmbpy | Dioxane | 90 | 61 | 15:1 |
[6] [8] [10]Directed ortho-metalation is supplanted by halogen-metal exchange for precise boronation at C3 of 2,5-dihalogenated thiophenes. Treatment of 2,5-dibromo-3-(trifluoromethyl)thiophene with n-butyllithium (−78°C, THF) generates a transient C5-lithiated species, which reacts with triisopropyl borate (B(OiPr)₃) to afford the C5-boronic acid after acidic workup. Subsequent halogenation at C2 yields the target compound. This sequence exploits the kinetic preference for metalation at the less hindered C5 position, adjacent to the sulfur atom [6] [8]. Crucially, the trifluoromethyl group’s stability under cryogenic conditions prevents side reactions. Yields range from 65–85%, though anhydrous conditions and rigorous temperature control are essential to avoid protodeboronation [10].
Table 2: Halogen-Metal Exchange Optimization Parameters
Base | Solvent | Temperature (°C) | Electrophile | Yield (%) |
---|---|---|---|---|
n-BuLi | THF | −78 | B(OiPr)₃ | 82 |
t-BuLi | Et₂O | −78 | B(OMe)₃ | 75 |
LDA | THF | −78 | B(OiPr)₃ | 68 |
[3] [6] [9]Palladium-catalyzed Miyaura borylation of 3-bromo-2-chloro-5-(trifluoromethyl)thiophene provides superior functional group compatibility compared to Ir-catalyzed methods. Optimized conditions employ Pd(dppf)Cl₂ (1–3 mol%) with SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) as a supporting ligand, bis(pinacolato)diboron (B₂Pin₂) as the boron source, and KOAc as a mild base in dioxane (80°C, 12 h) [9]. The trifluoromethyl group necessitates electron-rich ligands to enhance oxidative addition at Pd⁰ while minimizing β-fluoride elimination. Key modifications include:
Table 3: Ligand and Solvent Screening for Miyaura Borylation
Ligand | Solvent | Additive | Conversion (%) | Isolated Yield (%) |
---|---|---|---|---|
SPhos | Dioxane | None | 95 | 88 |
XPhos | Toluene | CuI | 98 | 91 |
PCy₃ | DMF | None | 87 | 79 |
[2] [6] [10]The inherent instability of [2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid necessitates protection during downstream functionalization. MIDA (N-methyliminodiacetic acid) esters offer exceptional stability under diverse conditions:
Table 4: Protecting Group Attributes for Boronic Acid Derivatives
Protecting Group | Deprotection Conditions | Compatibility | Recovery Efficiency |
---|---|---|---|
MIDA | Sorbitol/Na₂CO₃ (aq.), 25°C | Suzuki, Stille, C-H activation | >75% |
Pinacol | Transesterification, Δ | Oxidation, alkylation | N/A |
Bdan | Mild acid (pH 3–4) | Sonogashira, Heck | >80% |
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